4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Medicinal Chemistry Synthetic Methodology Tautomerism

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS 1595639-07-8) belongs to the privileged 1H-pyrazolo[3,4-b]pyridine scaffold family, a heterocyclic core recognized for its purine-mimetic architecture and versatile kinase-binding modes. The compound features three chemically orthogonal functional handles: a C4 chlorine amenable to nucleophilic aromatic substitution (SNAr), a C5 nitro group capable of reduction to a primary amine or participation in charge-transfer interactions, and an N1-ethyl substituent that locks the 1H-tautomeric form, eliminating the regiochemical ambiguity that plagues the N1-unsubstituted parent scaffold.

Molecular Formula C8H7ClN4O2
Molecular Weight 226.62 g/mol
Cat. No. B13201028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
Molecular FormulaC8H7ClN4O2
Molecular Weight226.62 g/mol
Structural Identifiers
SMILESCCN1C2=NC=C(C(=C2C=N1)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H7ClN4O2/c1-2-12-8-5(3-11-12)7(9)6(4-10-8)13(14)15/h3-4H,2H2,1H3
InChIKeyUKXXVHNHIRFRGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: Strategic Pyrazolopyridine Building Block for Targeted Synthesis


4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS 1595639-07-8) belongs to the privileged 1H-pyrazolo[3,4-b]pyridine scaffold family, a heterocyclic core recognized for its purine-mimetic architecture and versatile kinase-binding modes [1]. The compound features three chemically orthogonal functional handles: a C4 chlorine amenable to nucleophilic aromatic substitution (SNAr), a C5 nitro group capable of reduction to a primary amine or participation in charge-transfer interactions, and an N1-ethyl substituent that locks the 1H-tautomeric form, eliminating the regiochemical ambiguity that plagues the N1-unsubstituted parent scaffold. With a molecular weight of 226.62 g/mol and a computed XLogP3 of 1.6, this building block occupies a favorable physicochemical space for fragment elaboration and medicinal chemistry campaigns [2].

Why 4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Cannot Be Casually Replaced by In-Class Building Blocks


The pyrazolo[3,4-b]pyridine scaffold tolerates enormous substitutional diversity—over 300,000 described members across >5,500 references—yet this diversity creates precision: small changes in substitution pattern profoundly alter reactivity, synthetic accessibility, and downstream functionalization potential [1]. The N1-ethyl group is not merely a solubility modifier; it constitutionally locks the 1H-tautomer, preventing the 1H/2H prototropic equilibrium that renders the N1-unsubstituted analog (e.g., 4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine, CAS 1638769-09-1) a mixture of tautomers under many reaction conditions, complicating regioselective N-alkylation and potentially requiring protecting group strategies . The specific combination of C4-Cl and C5-NO₂ creates a push-pull electronic system where the chlorine serves as a leaving group for SNAr diversification while the nitro group simultaneously activates the pyridine ring for nucleophilic attack and provides a latent amine for subsequent amide coupling or diazotization chemistry. Interchanging with an analog lacking the nitro group (e.g., 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid) forfeits this orthogonal reactivity pair and necessitates de novo construction of the C5 amine handle, adding 2–4 synthetic steps. These structural nuances mean a simple in-class substitution can fundamentally alter the synthetic route, intermediate stability, and final product fidelity.

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: Quantified Differentiation Evidence Against Closest Structural Analogs


Tautomeric Lock by N1-Ethyl: Eliminating 1H/2H Regioisomerism

The 1H-pyrazolo[3,4-b]pyridine scaffold exists in two tautomeric forms (1H- and 2H-) that can interconvert under thermal or protic conditions [1]. When the N1 position is unsubstituted, the equilibrium can produce mixtures that compromise regioselective downstream reactions and complicate purity analysis. The N1-ethyl substituent in the target compound constitutionally eliminates the 2H-tautomer, yielding a single, structurally defined species. This contrasts directly with the N1-unsubstituted analog 4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS 1638769-09-1), which exists as a tautomeric mixture.

Medicinal Chemistry Synthetic Methodology Tautomerism

Computed logP 1.6: Balanced Lipophilicity for Fragment-to-Lead Optimization vs. Polar Analogs

Lipophilicity critically influences solubility, permeability, and metabolic clearance. The target compound has a computed XLogP3 of 1.6 and a topological polar surface area (TPSA) of 76.5 Ų [1]. This positions it in a balanced physicochemical space compared to more polar analogs within the class. For example, the N1-unsubstituted analog 5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS 63572-73-6) has a lower computed logP of approximately -0.3 and a molecular weight of 164.12 g/mol, but its increased polarity and hydrogen-bond donor capacity (N1-H) can limit membrane permeability and complicate organic-phase extraction during workup.

Physicochemical Property Drug Design Lipophilicity

C4 Chlorine as an SNAr Handle: Differential Leaving-Group Capacity vs. C4-Hydroxy and C4-Amino Analogs

The C4 chlorine atom serves as an excellent leaving group for SNAr reactions, enabling reliable C–N, C–O, and C–S bond formation with amines, alkoxides, and thiols under mild conditions. This is documented by the use of 4-chloro-1H-pyrazolo[3,4-b]pyridine derivatives in multiple synthetic programs as the key electrophilic partner for derivatization [1]. Patent US3983128 explicitly describes 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester as a precursor that is elaborated through nucleophilic displacement at C4 [2]. In contrast, the C4-hydroxy analog (4-hydroxy-1-ethyl-1H-pyrazolo[3,4-b]pyridine) requires activation (e.g., tosylation or conversion to the chloride via POCl₃) before it can participate in analogous couplings, adding one synthetic step and reducing overall yield.

Synthetic Chemistry Nucleophilic Aromatic Substitution Building Block Utility

Nitro Group as a Latent Amine and Reduction Potential Handle: Electrochemical Differentiation Among 5-Nitropyrazolo[3,4-b]pyridines

The 5-nitro group provides two orthogonal utilities: (a) catalytic hydrogenation or metal-mediated reduction (SnCl₂, Fe/HCl, or Zn/NH₄Cl) converts it to a 5-amino group for amide coupling or diazotization, and (b) the nitro group itself can undergo one-electron reduction to form a radical anion, a property exploited in hypoxia-activated prodrugs and electrochemical sensors. Polarographic studies on 5-nitropyrazolo[3,4-b]pyridine derivatives demonstrate that 1-methyl- and 1-phenyl-substituted analogs are reduced at a dropping mercury electrode in a single one-electron wave with half-wave potentials in the range of −0.94 to −1.06 V [1]. The N1-ethyl substituent in the target compound is expected to modulate this reduction potential within a comparable window, providing a tunable electrochemical probe or prodrug trigger that is absent in C5-unsubstituted or C5-carboxylic acid analogs.

Electrochemistry Prodrug Design Synthetic Versatility

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: High-Value Application Scenarios Based on Quantified Differentiation


Kinase-Focused Fragment Library Construction Requiring Defined Tautomeric State

Medicinal chemistry teams building fragment libraries targeting the kinase hinge region benefit from the tautomeric lock provided by the N1-ethyl group [1]. Unlike the N1-unsubstituted analog, which can present as a mixture of 1H and 2H tautomers under assay conditions—introducing ambiguity in SPR or ITC binding data—this compound guarantees a single molecular species. The XLogP3 of 1.6 and zero H-bond donors [2] further ensure favorable passive permeability for cellular target engagement assays, making it a preferred fragment starting point for lead generation in CNS kinase targets where excessive polarity penalizes brain penetration.

Parallel Library Synthesis via C4 SNAr Diversification with Orthogonal C5-NH₂ Capability

High-throughput chemistry groups synthesizing focused kinase inhibitor libraries exploit the C4-Cl SNAr handle for rapid diversification with amine building blocks while the C5-nitro group serves as a masked amine [1]. After C4 displacement, catalytic hydrogenation (H₂, Pd/C, EtOH, RT, 2–4 h) cleanly reduces the nitro group to the 5-amine, enabling a second round of amide coupling. This orthogonal two-step sequence—SNAr then reduction—is more efficient than starting from a C5-carboxylic acid analog, which requires amide coupling chemistry that may be incompatible with certain C4 substituents and generates stoichiometric coupling reagent waste that complicates high-throughput purification [2].

Hypoxia-Responsive Prodrug Scaffold Development Leveraging Nitro Reduction Potential

Research groups developing bioreductive prodrugs for tumor hypoxia or parasitic diseases (e.g., Chagas disease, where nitroheterocycles like nifurtimox and benznidazole are clinically used) can exploit the 5-nitro group's electrochemical reduction potential in the −0.94 to −1.06 V range [1]. This potential is compatible with enzymatic one-electron reduction by nitroreductases under hypoxic conditions. The balanced lipophilicity (logP 1.6) facilitates cellular uptake, while the C4-Cl handle allows attachment of an effector warhead that is released upon nitro reduction. This dual-functional design is not accessible with the 5-carboxylic acid or 5-ester analogs, which lack the nitro redox trigger.

Process Chemistry Scale-Up Where Tautomeric Purity Impacts Crystallization and QC

For process chemistry groups scaling intermediates to multi-kilogram quantities, the single tautomeric species simplifies crystallization development, avoids biphasic melting behavior, and enables robust HPLC purity tracking with a single integration event [1]. The 95% minimum purity specification (HPLC) from commercial suppliers [2] provides a defined quality benchmark. The absence of an N1–H donor eliminates hydrogen-bond-driven polymorphism, a known complication in N1-unsubstituted pyrazolopyridines that can cause unpredictable solubility and filtration behavior during large-scale isolation.

Quote Request

Request a Quote for 4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.